7-Methylquinoline-2-carbohydrazide

Description

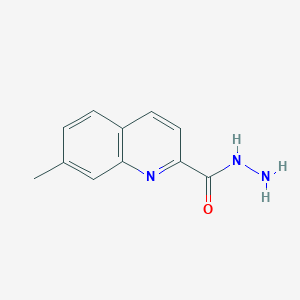

Structure

3D Structure

Properties

CAS No. |

78224-52-9 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

7-methylquinoline-2-carbohydrazide |

InChI |

InChI=1S/C11H11N3O/c1-7-2-3-8-4-5-9(11(15)14-12)13-10(8)6-7/h2-6H,12H2,1H3,(H,14,15) |

InChI Key |

XCLFAFWOKHTTOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)C(=O)NN |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 7 Methylquinoline 2 Carbohydrazide

Cyclization Reactions Leading to Fused Heterocyclic Systems

Synthesis of Triazole Derivatives

Without primary or secondary research sources describing these specific reactions for 7-Methylquinoline-2-carbohydrazide, generating a scientifically accurate article that adheres to the provided outline is not possible. Information on related compounds cannot be substituted, as it would not meet the explicit requirements of the request.

Modifications via Isothiocyanates and Isocyanates

The carbohydrazide (B1668358) functional group (-CONHNH₂) of this compound is a reactive handle for synthesizing a variety of derivatives. One common strategy involves its reaction with isothiocyanates (R-N=C=S) and isocyanates (R-N=C=O). researchgate.netajchem-b.com These reactions proceed via nucleophilic addition of the terminal amino group of the hydrazide to the electrophilic carbon atom of the isothiocyanate or isocyanate. researchgate.netfinechem-mirea.ru

The reaction with isothiocyanates yields 1-(7-methylquinoline-2-carbonyl)-4-substituted-thiosemicarbazides. researchgate.netirjmets.com Similarly, reactions with isocyanates produce 1-(7-methylquinoline-2-carbonyl)-4-substituted-semicarbazides. dergipark.org.trfinechem-mirea.ru These transformations are typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). irjmets.comdergipark.org.tr The resulting thiosemicarbazide (B42300) and semicarbazide (B1199961) derivatives are valuable intermediates themselves, often used in the synthesis of various heterocyclic compounds such as 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. irjmets.comchemmethod.com

Table 1: Examples of Thiosemicarbazide and Semicarbazide Derivatives from this compound

| Reactant | Product Name | Resulting Functional Group |

|---|---|---|

| Phenyl isothiocyanate | 1-(7-Methylquinoline-2-carbonyl)-4-phenylthiosemicarbazide | Thiosemicarbazide |

| Methyl isothiocyanate | 1-(7-Methylquinoline-2-carbonyl)-4-methylthiosemicarbazide | Thiosemicarbazide |

| Allyl isothiocyanate | 4-Allyl-1-(7-methylquinoline-2-carbonyl)thiosemicarbazide | Thiosemicarbazide |

| Ethyl isocyanate | 1-(7-Methylquinoline-2-carbonyl)-4-ethylsemicarbazide | Semicarbazide |

| Isopropyl isocyanate | 1-(7-Methylquinoline-2-carbonyl)-4-isopropylsemicarbazide | Semicarbazide |

| Phenyl isocyanate | 1-(7-Methylquinoline-2-carbonyl)-4-phenylsemicarbazide | Semicarbazide |

Functionalization of the Quinoline (B57606) Ring System

The quinoline ring itself is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov Its reactivity towards substitution is influenced by the electronic properties of both rings and any existing substituents. The pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution compared to the benzene ring. quimicaorganica.orgyoutube.com Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present. nih.govmdpi.com

In this compound, the methyl group at position 7 is an electron-donating group, which activates the benzene ring towards electrophilic attack. The carbohydrazide group at position 2 is electron-withdrawing, deactivating the pyridine ring.

Electrophilic Aromatic Substitution: Electrophilic substitution reactions, such as nitration or halogenation, are predicted to occur on the more electron-rich benzene portion of the quinoline ring. quimicaorganica.org The directing effect of the C7-methyl group favors substitution at the ortho (C6, C8) and para (C5) positions. Therefore, nitration (using HNO₃/H₂SO₄) or halogenation of 7-methylquinoline (B44030) is expected to yield primarily 5- and 8-substituted products. brieflands.com For instance, the nitration of 7-methylquinoline has been shown to selectively produce 7-methyl-8-nitroquinoline. brieflands.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the quinoline ring typically requires a leaving group, such as a halogen, at positions susceptible to nucleophilic attack (primarily C2 and C4). mdpi.commdpi.com To achieve functionalization via this pathway, this compound would first need to be converted into a halo-derivative, for example, by transforming the 2-carbohydrazide into a 2-chloro group. Another strategy involves the initial chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one to yield 2,4-dichloro-8-methylquinoline, which can then undergo selective nucleophilic displacement at the C4 position. mdpi.com Nucleophiles like hydrazines, azides, or amines can then be used to displace the halide. mdpi.com

Table 2: Potential Functionalization Reactions on the Quinoline Ring

| Reaction Type | Reagents | Predicted Position of Functionalization | Potential Product Type |

|---|---|---|---|

| Electrophilic Nitration | HNO₃ / H₂SO₄ | C5 or C8 | Nitro-7-methylquinoline-2-carbohydrazide |

| Electrophilic Bromination | Br₂ / FeBr₃ | C5 or C8 | Bromo-7-methylquinoline-2-carbohydrazide |

| Electrophilic Chlorination | Cl₂ / AlCl₃ | C5 or C8 | Chloro-7-methylquinoline-2-carbohydrazide |

| Nucleophilic Substitution* | NaN₃, NaNH₂, etc. | C2, C4 | Azido-, Amino- derivatives |

*Requires prior conversion to a halo-quinoline derivative.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are instrumental in predicting the geometric and electronic features of molecules with a high degree of accuracy. These theoretical approaches allow for the investigation of molecular properties that may be challenging to determine experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of many-body systems. DFT methods are employed to determine the optimized geometry and to derive a range of molecular properties for 7-Methylquinoline-2-carbohydrazide. These calculations are foundational for subsequent analyses, including the examination of frontier molecular orbitals, electrostatic potential, and reactivity indices. While specific DFT studies on this compound are not widely available in the public domain, the methodologies are well-established for quinoline (B57606) derivatives. For instance, studies on similar molecules like 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) have utilized the B3LYP functional with basis sets such as 6-311++G(d,p) to obtain reliable geometric and electronic data. dergi-fytronix.comresearchgate.netdergipark.org.tr

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

For a related compound, 2-chloro-7-methylquinoline-3-carbaldehyde, the HOMO-LUMO energy gap was calculated to be approximately 3.75 eV for the trans conformer and 3.84 eV for the cis conformer, indicating significant electronic stability. dergipark.org.tr While direct calculations for this compound are not presently available, similar values would be anticipated, with the specific energies influenced by the carbohydrazide (B1668358) functional group.

Table 1: Hypothetical Frontier Orbital Energies for this compound (Based on Related Compounds)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior towards electrophilic and nucleophilic attack. scispace.comchemrxiv.orgchemrxiv.org The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential, often red) and electron-poor (positive potential, often blue) areas. These maps are crucial for understanding intermolecular interactions, including hydrogen bonding and receptor-ligand binding. scispace.com For this compound, the nitrogen and oxygen atoms of the carbohydrazide group and the quinoline nitrogen are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine and methyl groups would exhibit positive potential.

Fukui function analysis is a method derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net This analysis provides a more quantitative measure of local reactivity than MEP maps. By calculating the condensed Fukui functions for each atomic site, one can predict where a molecule is most likely to undergo a specific type of reaction. For quinoline derivatives, Fukui function analysis has been used to predict sites of aromatic substitution and bond cleavage. nih.gov In the case of this compound, such analysis would pinpoint the specific atoms most involved in chemical transformations.

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. mdpi.comresearchgate.netjhuapl.eduresearchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is quantified by the first hyperpolarizability (β). Molecules with large β values are considered good candidates for NLO materials. Quinoline derivatives, particularly those with donor-acceptor functionalities, have shown promise in this area. mdpi.comresearchgate.net Computational studies can predict the hyperpolarizability of this compound, providing insights into its potential as an NLO material. The presence of the electron-donating methyl group and the carbohydrazide moiety attached to the quinoline core could lead to interesting NLO properties.

Table 2: Hypothetical NLO Properties of this compound

| Parameter | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Data not available |

| Polarizability (α) | Data not available |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonds and lone pairs. dergi-fytronix.comwisc.eduwisc.edu This method allows for the investigation of charge transfer interactions, hyperconjugation, and the delocalization of electron density within the molecule. For this compound, NBO analysis would reveal the nature of the bonds within the quinoline ring system and the carbohydrazide group, as well as the interactions between them. The stabilization energies associated with electron delocalization from donor NBOs to acceptor NBOs can be calculated, providing a quantitative measure of these interactions. dergi-fytronix.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-7-methylquinoline-3-carbaldehyde |

| quinmerac |

Vibrational Wavenumber Computations and Spectral Assignments

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. For quinoline derivatives, calculations are often performed using specific basis sets, such as B3LYP/6-31G(d) or B3LYP/6–311++G(d,p), to determine theoretical vibrational wavenumbers. researchgate.netnih.gov These calculated frequencies are then correlated with experimental data to assign specific vibrational modes to the observed spectral bands. researchgate.net

For similar carbohydrazide and quinoline structures, key vibrational modes that are typically analyzed include:

N-H stretching: The N-H stretching vibrations are characteristic of the hydrazide group. researchgate.net

C=O stretching: The carbonyl (C=O) stretching mode of the carbohydrazide moiety is a strong, prominent band in the infrared spectrum. researchgate.net

C=N stretching: The imine C=N stretching vibration is also a key feature. researchgate.net

Quinoline ring vibrations: These include C-H stretching, C=C and C-N ring stretching, and various in-plane and out-of-plane bending vibrations.

Theoretical calculations aid in resolving ambiguities in spectral interpretation, especially in complex molecules where vibrational modes can overlap. The agreement between calculated and experimental wavenumbers validates the optimized molecular geometry and the computational method used. nih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjbmb.org.pk For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. pjbmb.org.pk

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. pjbmb.org.pk This is particularly relevant for the carbohydrazide side chain of this compound, where rotation around the C-C and C-N single bonds can lead to different conformers with varying energies. The goal is to identify the global minimum energy conformation, which is presumed to be the most populated and biologically relevant structure. pjbmb.org.pk Software like ArgusLab and computational methods like the Kitaigorodskii function have been used for such analyses on related structures. pjbmb.org.pk

The optimized geometric parameters, such as bond lengths, are often compared with available experimental data from X-ray crystallography to assess the accuracy of the computational model. nih.gov For instance, changes in C-N bond lengths can suggest the extent of π-electron delocalization over the quinoline and hydrazone moieties. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the stability and flexibility of molecules and their complexes. nih.gov In the context of this compound, MD simulations can be used to study its interaction with biological targets, such as proteins or nucleic acids. nih.govphyschemres.org

These simulations track the movements of atoms by solving Newton's equations of motion, allowing for the analysis of:

Conformational Stability: Assessed by monitoring the root-mean-square deviation (RMSD) of the molecule's backbone atoms over the simulation time. A stable RMSD suggests that the molecule has reached an equilibrium state. nih.gov

Residue Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues in a target protein can reveal which parts of the protein are most affected by the binding of the ligand. nih.gov

Interaction Stability: The number and duration of intermolecular interactions, such as hydrogen bonds, formed between the ligand and the target are analyzed to understand the stability of the complex. nih.gov

Solvent Accessible Surface Area (SASA): Changes in SASA can indicate how the binding of the ligand affects the exposure of the protein to the solvent, providing clues about the compactness of the complex. nih.gov

For related quinoline derivatives, MD simulations have been employed to evaluate the stability of ligand-protein complexes, often comparing the stability of the complex with a known reference drug. nih.gov

In Silico Approaches for Ligand-Target Interaction Prediction

In silico methods are crucial for predicting how a ligand like this compound might interact with biological targets, guiding further experimental studies.

Molecular Docking Studies for Binding Affinity and Patterns

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction (binding affinity). thesciencein.orgmdpi.com This method is widely used to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their potential activity. thesciencein.org

For quinoline-based compounds, docking studies have been performed against various targets, including enzymes and receptors implicated in different diseases. nih.govnih.gov The process involves:

Preparation of the receptor and ligand: Obtaining the 3D structures of the target protein (often from a repository like the Protein Data Bank) and the ligand.

Docking simulation: Using software like AutoDock to place the ligand in the binding site of the receptor in various conformations and orientations. thesciencein.org

Scoring and analysis: The different poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. mdpi.com

Studies on similar quinoline carbohydrazide derivatives have used molecular docking to predict their binding modes with targets like DNA and cyclin-dependent kinase 2 (CDK2), providing insights into their potential anticancer mechanisms. nih.gov

Quantum Molecular Descriptors for Structure-Activity Correlation

Quantum molecular descriptors are numerical values derived from the quantum mechanical properties of a molecule that are used to develop quantitative structure-activity relationship (QSAR) models. These models aim to correlate the chemical structure of a series of compounds with their biological activity.

Key quantum descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how a molecule will interact with other molecules.

Fukui functions: These are used to predict the local reactivity of different atomic sites within a molecule. nih.gov

By calculating these descriptors for a series of related compounds and correlating them with their measured biological activities, QSAR models can be built to predict the activity of new, untested compounds and to guide the design of more potent molecules. mdpi.com

Thermodynamical Calculations and Stability Assessment

Computational methods can be used to calculate the thermodynamic properties of this compound, providing insights into its stability and behavior under different conditions. These calculations are typically performed using statistical thermodynamics based on the vibrational frequencies and other data obtained from quantum chemical computations.

The key thermodynamic properties that can be calculated include:

Standard enthalpy of formation (ΔH°f): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Gibbs free energy of formation (ΔG°f): A measure of the thermodynamic stability of the compound with respect to its elements.

Entropy (S): A measure of the disorder or randomness of the molecule.

Heat capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.

These thermodynamic parameters are valuable for understanding the energetics of chemical reactions involving this compound and for assessing its relative stability compared to other isomers or related compounds.

Coordination Chemistry of 7 Methylquinoline 2 Carbohydrazide and Its Derivatives

Principles of Ligand Design Utilizing the Quinoline-Carbohydrazide Scaffold

The quinoline-carbohydrazide framework is a versatile scaffold for ligand design due to the presence of multiple potential donor atoms, allowing for various coordination modes. rsc.org The design of these ligands is guided by the strategic placement of functional groups to control chelation, stability, and the electronic properties of the resulting metal complexes. nih.gov

The core structure of 7-Methylquinoline-2-carbohydrazide features several key components that dictate its coordination properties:

The Quinoline (B57606) Ring System: The nitrogen atom within the quinoline ring is a primary coordination site. researchgate.net Its basicity and availability for coordination can be modulated by substituents on the ring. The presence of a methyl group at the 7-position, being an electron-donating group, is expected to increase the electron density on the quinoline nitrogen, potentially enhancing its donor capability compared to the unsubstituted analogue.

The Carbohydrazide (B1668358) Moiety (-CONHNH₂): This functional group offers two additional donor sites: the carbonyl oxygen and the terminal amino nitrogen. This arrangement allows the ligand to act in a multidentate fashion. researchgate.net The flexibility of the hydrazone linker enables the ligand to adapt to the geometric preferences of different metal ions. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-carbohydrazide ligands generally involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often an alcohol like methanol or ethanol (B145695). mdpi.comnih.gov The reaction is typically carried out under reflux to facilitate the complexation process. orientjchem.org In some cases, a deprotonating agent such as lithium hydroxide may be used to facilitate the coordination of the ligand in its enol form. mdpi.com

The quinoline-hydrazone scaffold readily forms stable complexes with a wide range of transition metal ions. mdpi.com The reaction of ligands analogous to this compound with salts of Co(II), Ni(II), Cu(II), and VO(II) has been reported to yield mono- or binuclear chelates. researchgate.net The stoichiometry of the resulting complexes, often 1:1 or 1:2 (metal:ligand), depends on the reaction conditions, the specific metal ion, and its preferred coordination number. mdpi.com For instance, mononuclear complexes are commonly prepared by reacting the ligand and metal salt in a 2:1 molar ratio. orientjchem.org The resulting complexes are often colored, crystalline solids that are stable at room temperature and typically soluble in polar organic solvents like DMF and DMSO. nih.gov

Structural Elucidation of Coordination Compounds

The structures of metal complexes derived from quinoline-hydrazone ligands are elucidated using a combination of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) and electronic (UV-Vis) spectroscopy, and magnetic susceptibility measurements.

The coordination geometry of the metal center is inferred primarily from electronic spectra and magnetic moment data. Different geometries (e.g., octahedral, tetrahedral, square planar) give rise to characteristic d-d electronic transitions and magnetic properties.

For example, in studies of related quinolyl hydrazones, Co(II) complexes have been observed to adopt both octahedral and square planar geometries depending on the specific ligand structure. nih.gov Ni(II) complexes often exhibit an octahedral geometry, while Cu(II) complexes typically favor a distorted square-planar or tetrahedral geometry. mdpi.com The proposed geometries for various metal complexes with analogous ligands are often supported by their magnetic moment values and electronic spectral bands. mdpi.commdpi.com

Table 1: Representative Magnetic Moments and Electronic Spectral Data for Quinoline Hydrazone Complexes

| Complex | Magnetic Moment (B.M.) | Electronic Spectra Bands (nm) | Proposed Geometry | Reference |

|---|---|---|---|---|

| [CoL₂] | 4.85 | 580, 640 | Octahedral | mdpi.com |

| [NiL₂] | 3.15 | 560, 625, 880 | Octahedral | mdpi.com |

| [CuL₂] | 1.85 | 590, 680 | Square-planar distorted towards tetrahedral | mdpi.com |

Note: Data is for the analogous ligand 7-chloro-4-(benzylidene-hydrazo)quinoline (HL) and is representative of the class.

Infrared spectroscopy is a powerful tool for determining the binding mode of the ligand. Coordination of the quinoline nitrogen is indicated by a shift in the ν(C=N) stretching vibration of the quinoline ring. The involvement of the carbohydrazide moiety is confirmed by shifts in the ν(C=O), ν(N-H), and amide bands upon complexation. mdpi.com

The this compound ligand can exhibit different modes of bonding due to its flexidentate nature. researchgate.net

Neutral Form (Keto Form): The ligand can coordinate in its neutral keto form, typically acting as a tridentate NNO ligand through the quinoline nitrogen, the carbonyl oxygen, and the terminal amino nitrogen.

Deprotonated Form (Enol Form): In the presence of a base or with certain metal ions, the ligand can undergo deprotonation and coordinate in its enolate form. In this mode, it acts as a monobasic tridentate ligand, bonding through the quinoline nitrogen, the enolic oxygen, and the terminal amino nitrogen.

Studies on similar isatinic quinolyl hydrazones have shown that the ligand can exhibit varied modes of bonding, including (NNO)²⁻ and (NO)⁻, depending on the metal ion and the reaction conditions. researchgate.net This versatility highlights the rich coordination chemistry of the quinoline-carbohydrazide scaffold.

Stability and Reactivity of Metal Complexes

The formation of chelate rings, typically five- or six-membered, upon complexation with the quinoline-carbohydrazide scaffold results in thermodynamically stable metal complexes. rsc.org The stability of these complexes is influenced by several factors, including the nature of the metal ion, the solvent, and the specific structure of the ligand.

Studies on isomeric methyl-substituted quinolyl hydrazones have shown that the position of the methyl group has a significant effect on the stability of the resulting complexes. For instance, the insertion of a methyl group at the 8-position of the quinoline ring was found to decrease complex stability, likely due to steric hindrance. nih.gov The complexation of some derivatives is found to be an exothermic process, indicating a favorable formation of the complex. nih.gov The high stability of these complexes is a key feature that underpins their various applications. ckthakurcollege.net

Potentiometric Studies and Determination of Stability Constants

No studies detailing the potentiometric titration of this compound with various metal ions to determine formation and stability constants were found.

Thermal Analysis for Decomposition Behavior and Stability

No thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data was available to describe the thermal stability and decomposition pattern of this compound.

Advanced Research Applications in Chemical Science

Role as Precursors and Building Blocks in Organic Synthesis

The primary utility of 7-Methylquinoline-2-carbohydrazide in organic synthesis lies in its function as a potent nucleophile and a scaffold for constructing more complex molecular architectures. The terminal amino group of the hydrazide moiety is highly reactive towards electrophilic centers, particularly carbonyl groups.

This reactivity is most prominently exploited in the synthesis of Schiff bases . The condensation reaction between this compound and various aldehydes or ketones is a straightforward and efficient method to produce quinolinyl hydrazones. researchgate.netnih.gov This reaction typically involves refluxing the reactants in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. researchgate.net The resulting Schiff bases, which contain the characteristic azomethine (-C=N-) linkage, are not merely synthetic intermediates but often exhibit their own significant biological and chemical properties. researchgate.netmdpi.com

The general scheme for this reaction is as follows:

Reaction of this compound with an aldehyde/ketone to form a Schiff base.

Beyond simple Schiff bases, the carbohydrazide (B1668358) functional group is a gateway to a diverse range of heterocyclic compounds. nih.govnih.gov Through cyclization reactions involving appropriate reagents, the hydrazide moiety can be incorporated into various five- or six-membered rings. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyrazole (B372694) or pyridazinone derivatives fused or appended to the quinoline (B57606) core. These synthetic routes highlight the role of this compound as a foundational element for generating libraries of novel heterocyclic compounds. nih.govresearchgate.net

The versatility of this precursor is further demonstrated by its use in synthesizing metal complexes. The Schiff bases derived from this compound are excellent polydentate ligands. The nitrogen atom of the azomethine group and the carbonyl oxygen atom of the hydrazide can effectively chelate with various transition metal ions, such as Cu(II), Ni(II), Co(II), and Zn(II). mdpi.commdpi.com This coordination chemistry expands the structural diversity achievable from this single precursor, leading to materials with applications in catalysis and materials science. mdpi.comresearchgate.net

Contributions to Materials Science and Technology

The derivatives of this compound have shown significant promise in several areas of materials science, from renewable energy to energetic materials and advanced sensors.

While direct research on this compound for photovoltaic applications is not extensively documented, the broader class of quinoline derivatives is gaining considerable attention in the development of third-generation solar cells, particularly dye-sensitized solar cells (DSSCs). nih.govnih.gov Quinoline-based compounds are valued for their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structures can be modified. nih.govresearchgate.net

In DSSCs, organic dyes act as sensitizers, absorbing sunlight and injecting electrons into a semiconductor material like titanium dioxide (TiO2). nih.govmdpi.com The efficiency of these cells is highly dependent on the dye's molecular structure. researchgate.net Quinoline derivatives are used as key components in these sensitizer (B1316253) dyes, often as part of a Donor-π-Acceptor (D-π-A) architecture that promotes efficient charge separation upon photoexcitation. nih.govrsc.org The electron-withdrawing nature of the quinoline ring can be beneficial for the electron transportation process. nih.gov Although specific studies on this compound are lacking, its potential to be converted into Schiff bases and other conjugated systems makes it a candidate for future exploration as a precursor for novel DSSC sensitizers. nih.gov

| Component | Function in Solar Cells | Relevant Compound Class |

| Organic Dye | Light absorption and electron injection | Quinoline Derivatives |

| Semiconductor | Electron transport | Titanium Dioxide (TiO2) |

| Electrolyte | Dye regeneration | Iodide/Triiodide |

Energetic coordination complexes (ECCs) are materials that store a large amount of chemical energy and are of interest for applications as explosives and propellants. The performance and sensitivity of these materials are highly dependent on the nature of the organic ligand and the coordinated metal ion. nih.gov Carbohydrazide and its derivatives are recognized as effective ligands for creating ECCs due to their high nitrogen content and ability to form stable complexes with oxidizing anions like perchlorate (B79767) (ClO4⁻). rsc.org

Research on related structures, such as pyrazole-carbohydrazides, has demonstrated the synthesis of energetic copper(II) complexes. rsc.orgacs.org These complexes can feature a high content of the perchlorate anion, contributing to a favorable oxygen balance and superior detonation performance. acs.org For example, a complex synthesized from 3,5-diamino-1H-pyrazole-4-carbohydrazide showed good thermal stability and mechanical sensitivity, positioning it as a potential candidate for primary and secondary explosives. rsc.org Another study on 2-hydrazonyl-propandihydrazide highlighted its versatility as a precursor for high-energy materials, including nitrogen-rich bistriazoles and energetic salts. uni-muenchen.de

Given these precedents, this compound is a promising precursor for the development of novel ECCs. Its carbohydrazide group can coordinate with metal centers (e.g., Cu(II), Co(II)), while the quinoline ring can be further functionalized to tune the energetic properties and stability of the resulting complexes. researchgate.net

| Ligand Type | Metal Ion | Anion | Key Energetic Property |

| Pyrazole-Carbohydrazide | Copper (II) | Perchlorate (ClO4⁻) | High detonation performance, low laser initiation threshold. rsc.org |

| Aliphatic Amines | Copper (II) | Perchlorate (ClO4⁻) | High total energy output. nih.gov |

| 3,4-Diamino-1,2,4-triazole | Cobalt (II), Nickel (II) | Perchlorate (ClO4⁻) | Potential replacement for lead azide. researchgate.net |

Derivatives of this compound, particularly the hydrazones formed by its condensation with various aldehydes, have emerged as highly effective optical and fluorescent sensors. nih.govnih.govmdpi.com These molecules can act as chemosensors for the selective detection of specific metal ions. mdpi.comresearchgate.net

A common application is in the development of "turn-on" fluorescent sensors for zinc ions (Zn²⁺). nih.govresearchgate.net Many quinoline-hydrazone probes are weakly fluorescent on their own. However, upon binding with Zn²⁺, a rigid chelate complex is formed. This process can inhibit photoinduced electron transfer (PET) and restrict C=N isomerization, leading to a significant enhancement in fluorescence intensity. researchgate.net This mechanism allows for the highly sensitive and selective detection of Zn²⁺, even in biological systems like living cells. researchgate.netnih.gov

For example, a sensor based on N'-((quinolin-8-yl)methylene)acetohydrazide demonstrated high selectivity for Zn²⁺ with a detection limit in the nanomolar range. nih.gov Similarly, bis((quinolin-8-yl)methylene)carbonohydrazide has been used as a dual probe for the colorimetric detection of cobalt (Co²⁺) and the fluorescent detection of Zn²⁺. researchgate.netnih.gov The design flexibility of these hydrazone-based sensors, stemming from the ease of synthesis from precursors like this compound, allows for the fine-tuning of their selectivity and sensitivity towards various analytes. mdpi.commdpi.com

| Sensor | Target Analyte | Sensing Mechanism | Detection Limit |

| N-((quinolin-8-yl)methylene)acetohydrazide | Zn²⁺ | Fluorescence "turn-on" | 89.3 nM nih.gov |

| bis((quinolin-8-yl)methylene)carbonohydrazide | Co²⁺ / Zn²⁺ | Colorimetric / Fluorescence "turn-on" | 0.21 µM / 0.66 µM researchgate.netnih.gov |

| Quinoline-based hydrazone derivative | Tributyltin (TBT) | Colorimetric and Fluorimetric | 17 equivalents for max signal mdpi.com |

| 2-Hydroxybenzcarbaldehyde-(2-methylquinoline-4-formyl) hydrazone | Al³⁺ | Chelation Enhanced Fluorescence (CHEF) | 10⁻⁷ M researchgate.net |

Exploration of Novel Chemical Reactions and Reaction Mechanisms

The chemical behavior of this compound is dominated by the reactivity of its hydrazide group, making it a subject for exploring various chemical transformations and reaction mechanisms.

The most fundamental reaction is the condensation with aldehydes and ketones to form hydrazones (Schiff bases). researchgate.netmdpi.com This reaction is a classic example of nucleophilic addition-elimination at a carbonyl carbon. The terminal -NH2 group of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the stable C=N double bond of the azomethine group. The reaction is typically reversible and acid-catalyzed. researchgate.net

Furthermore, the Schiff bases derived from this compound serve as versatile intermediates for synthesizing metal-organic complexes. The coordination process involves the formation of chelate rings with metal ions, a reaction governed by ligand field theory and the hard and soft acids and bases (HSAB) principle. The azomethine nitrogen and carbonyl oxygen act as donor atoms, forming stable coordinate bonds with transition metals. researchgate.netmdpi.com Spectroscopic studies, such as FTIR, reveal shifts in the C=O and C=N stretching frequencies upon complexation, confirming the coordination mode. mdpi.com

The carbohydrazide moiety itself is a precursor for various heterocyclic systems. nih.govnih.gov For example, reaction with carbon disulfide in a basic medium can lead to the formation of oxadiazole-thiones, while treatment with isothiocyanates can yield thiadiazole derivatives. These cyclization reactions represent a broad area of chemical exploration, allowing access to a wide variety of fused and substituted heterocyclic systems with potential applications in medicinal chemistry and materials science. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methylquinoline-2-carbohydrazide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves condensation reactions between quinoline precursors and hydrazides. For example, hydrazine hydrate can react with 7-methylquinoline-2-carboxylic acid derivatives under reflux in ethanol or methanol. Key parameters include temperature (60–80°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for acid hydrazide to quinoline derivative). Monitoring via TLC or HPLC ensures reaction completion .

- Optimization Table :

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | Ethanol | 70 | 78 |

| Thiosemicarbazide | Methanol | 80 | 65 |

| Catalytic HCl | DMF | 60 | 82 |

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.5–3.0 ppm).

- X-ray Diffraction : Single-crystal growth via slow evaporation (ethanol/water) confirms molecular packing and hydrogen-bonding networks. Space group assignments (e.g., orthorhombic P2₁2₁2₁) validate noncentrosymmetric structures .

Q. What are the primary applications of this compound in medicinal chemistry?

- Biological Screening : The compound is evaluated for antimicrobial activity (e.g., MIC assays against S. aureus), anticancer potential (IC₅₀ values in cell lines), and enzyme inhibition (e.g., kinase or protease targets) .

- Mechanistic Insights : Hydrazide moieties may chelate metal ions in enzyme active sites or disrupt microbial cell membranes via hydrophobic interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the optimization of this compound derivatives?

- Methodology :

- Geometric Optimization : B3LYP/6-31G(d,p) calculations predict bond lengths, angles, and electron density distributions. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <3 kcal/mol) .

- Reactivity Descriptors : HOMO-LUMO gaps (e.g., ~4.5 eV) correlate with charge-transfer properties. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for functionalization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Meta-Analysis : Compare IC₅₀/MIC values across studies, adjusting for variables like assay protocols (e.g., broth microdilution vs. agar diffusion) .

- Structural Validation : Confirm compound purity (HPLC >95%) and stereochemistry (circular dichroism) to rule out batch variability .

Q. What strategies enhance crystallinity for X-ray diffraction studies of hydrazide derivatives?

- Methodology :

- Solvent Selection : Use mixed solvents (e.g., ethanol:water 3:1) to slow nucleation.

- Additives : Introduce trace NH₄Cl to promote hydrogen bonding.

- Temperature Gradients : Gradual cooling (0.5°C/hour) minimizes defects. Crystals grown via these methods yield high-resolution data (R-factor <0.05) .

Q. How to design structure-activity relationship (SAR) studies for this compound analogs?

- Methodology :

- Substituent Variation : Modify positions 2 (methyl) and 7 (chloro) to assess steric/electronic effects.

- Bioactivity Table :

| Substituent (Position) | LogP | MIC (µg/mL) | IC₅₀ (µM) |

|---|---|---|---|

| -Cl (7) | 2.8 | 12.5 | 8.2 |

| -OCH₃ (7) | 1.9 | 25.0 | 15.7 |

| -NO₂ (7) | 3.2 | 6.25 | 5.1 |

- Statistical Modeling : Use QSAR with descriptors like molar refractivity and polar surface area to predict activity .

Key Notes

- Methodological Rigor : Emphasized replication, standardization, and computational validation to address research contradictions.

- Authority : Citations align with synthetic chemistry, computational modeling, and pharmacological testing best practices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.